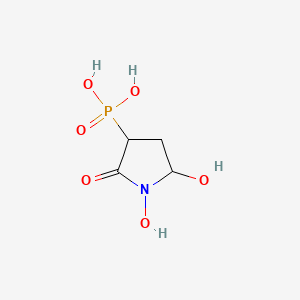
(1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SF2312 is an enolase inhibitor. SF2312 is a phosphonate antibiotic of unknown mode of action produced by the actinomycete Micromonospora, which is active under anaerobic conditions.
Applications De Recherche Scientifique
Enzyme Inhibition
SF2312, a variant of (1,5-Dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid, has been identified as a potent inhibitor of the glycolytic enzyme Enolase. The effectiveness of SF2312 and its analog MethylSF2312 in inhibiting Enolase in both human cancer cells and bacteria was attributed to the specific (3S,5S)-enantiomer binding to the enzyme's active site (Pisaneschi et al., 2019).
Molecular Characterization
The NMR spectra of (hydroxypyridin-3-yl-methyl)phosphonic acid, a related compound, were investigated to understand its structure and behavior. This study highlights the complex chemical nature and potential applications of such compounds in various scientific fields (Chruszcz et al., 2003).
Synthesis of Derivatives
Research has been conducted on synthesizing functionalized derivatives of (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate. These derivatives have potential applications in medicinal chemistry, showcasing the versatile nature of the parent compound (Głowacka et al., 2021).
Quantum Chemical Investigation
A quantum chemical study on related pyrrolidinone compounds provided insights into their electronic properties. Such investigations are crucial for understanding the molecular behavior and potential applications in various scientific areas (Bouklah et al., 2012).
Broad Applications of Phosphonic Acids
Phosphonic acids, a group to which this compound belongs, have diverse applications including drug development, material science, and medical imaging. Their structural analogy to phosphates makes them significant in many research fields (Sevrain et al., 2017).
Propriétés
Numéro CAS |
107729-45-3 |
|---|---|
Formule moléculaire |
C4H8NO6P |
Poids moléculaire |
197.08 |
Nom IUPAC |
(1,5-dihydroxy-2-oxopyrrolidin-3-yl)phosphonic acid |
InChI |
InChI=1S/C4H8NO6P/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2-3,6,8H,1H2,(H2,9,10,11) |
Clé InChI |
CGWBGDOPBYWJKZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1O)O)P(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SF2312; SF 2312; SF-2312 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
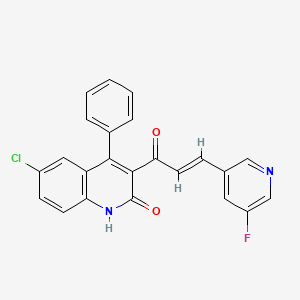
![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)
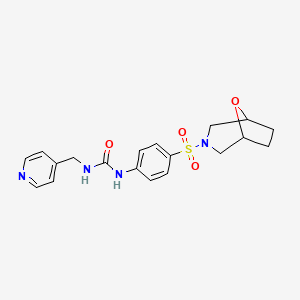


![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
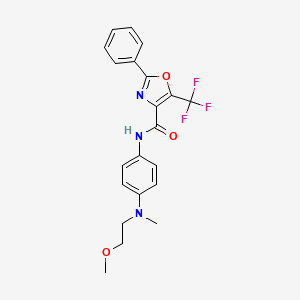
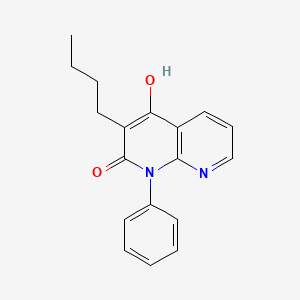


![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)